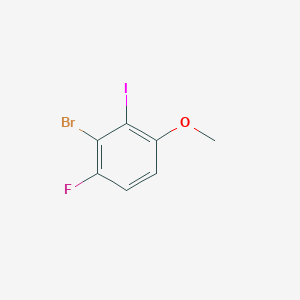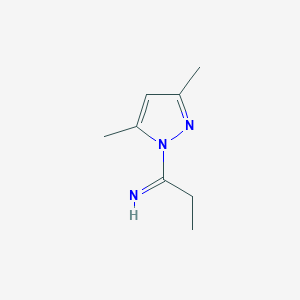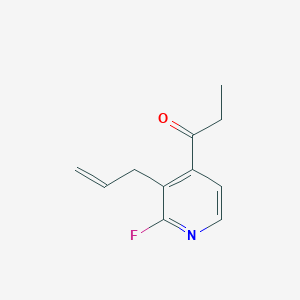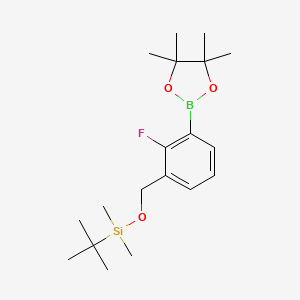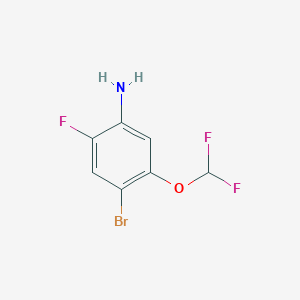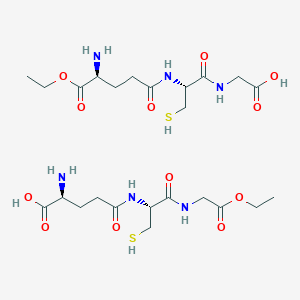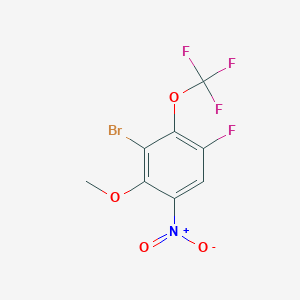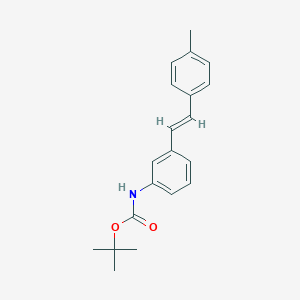
tert-Butyl (E)-(3-(4-methylstyryl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (E)-(3-(4-methylstyryl)phenyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid. This particular compound features a tert-butyl group, a phenyl group, and a styryl group, making it a unique and versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (E)-(3-(4-methylstyryl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable styryl derivative under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, where tert-butyl carbamate reacts with aryl halides in the presence of a base like cesium carbonate in a solvent such as 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer efficient, versatile, and sustainable synthesis compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (E)-(3-(4-methylstyryl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous or organic solvents.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl (E)-(3-(4-methylstyryl)phenyl)carbamate is used as a protecting group for amines in peptide synthesis. It can be easily removed under mild acidic conditions, making it a valuable tool in organic synthesis .
Biology and Medicine: In biological and medical research, this compound is used in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals. Its ability to form stable carbamate linkages makes it useful in drug design and development .
Industry: Industrially, this compound is employed in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-butyl (E)-(3-(4-methylstyryl)phenyl)carbamate involves its ability to form stable carbamate linkages with amines. This stability is due to the resonance stabilization of the carbamate group, which allows it to act as a protecting group in organic synthesis . The compound can be deprotected under acidic conditions, releasing the free amine and forming a carbamic acid intermediate that decarboxylates to yield the final product .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate used in similar applications as a protecting group for amines.
tert-Butyl phenylcarbamate: Another related compound with similar reactivity and applications.
Uniqueness: tert-Butyl (E)-(3-(4-methylstyryl)phenyl)carbamate is unique due to the presence of the styryl group, which imparts additional reactivity and versatility in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and bioactive compounds .
Properties
Molecular Formula |
C20H23NO2 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
tert-butyl N-[3-[(E)-2-(4-methylphenyl)ethenyl]phenyl]carbamate |
InChI |
InChI=1S/C20H23NO2/c1-15-8-10-16(11-9-15)12-13-17-6-5-7-18(14-17)21-19(22)23-20(2,3)4/h5-14H,1-4H3,(H,21,22)/b13-12+ |
InChI Key |
ASHIMHKDQCIVJR-OUKQBFOZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=CC(=CC=C2)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC(=CC=C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] methanol](/img/structure/B12853458.png)


